molecular formula C18H19ClN2OS B2940423 N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide CAS No. 35871-26-2

N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

Cat. No.: B2940423
CAS No.: 35871-26-2
M. Wt: 346.87
InChI Key: JEICYXLCEFNRQZ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic small molecule belonging to the class of benzothiazole-carboxamide hybrids, which are recognized in scientific literature as privileged scaffolds in drug discovery . This compound features a 6-chloro-benzothiazole core coupled with a rigid adamantane-carboxamide moiety. The benzothiazole ring system is a versatile building block known for its diverse pharmacological profiles, while the adamantane group is often incorporated to influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . Although specific biological data for this exact compound requires further experimental investigation, structural analogs and related benzothiazole-carboxamide hybrids have demonstrated significant potential in pharmacological research. Recent studies on similar compounds have shown promising anticancer activity against various human cancer cell lines . Molecular docking studies suggest that such hybrids can exhibit superior binding affinity to key protein targets like the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in oncology . Furthermore, other 1,3-benzothiazol-2-yl derivatives have been synthesized and evaluated for their anticonvulsant properties in preclinical models, showing activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) screens without associated neurotoxicity . This compound is intended for research applications only, including but not limited to: use as a standard in analytical chemistry, exploration of structure-activity relationships (SAR) in medicinal chemistry programs, and investigation in various biochemical and cellular assays to elucidate new biological pathways. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-13-1-2-14-15(6-13)23-17(20-14)21-16(22)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEICYXLCEFNRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring significantly influence biological activity and physicochemical properties.

Compound Name Substituent at Position 6 Key Structural Features Reported Bioactivity Reference
N-(6-Chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide Chlorine Adamantane carboxamide, planar benzothiazole Inferred antimicrobial potential
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Methoxy Methoxy group, acetamide linker No direct bioactivity reported
Trifluoro-substituted-N-(6-chloro-1,3-benzothiazol-2-yl)benzamides Chlorine + trifluorobenzamide Trifluorobenzamide moiety Antifungal inactivity
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Chlorine Piperidine carboxamide Alkaloid (no bioactivity specified)
  • Chlorine vs. Methoxy : The chloro substituent (electron-withdrawing) may enhance oxidative stability and binding to electrophilic targets compared to the methoxy group (electron-donating), which could improve solubility but reduce metabolic resistance .
  • Adamantane vs. Piperidine derivatives may exhibit faster clearance due to increased polarity .

Carboxamide Linker Modifications

The carboxamide bridge’s length and substituents impact conformational flexibility and intermolecular interactions:

  • Acetamide (methoxy analog): A shorter linker reduces steric hindrance, possibly improving solubility but weakening hydrophobic interactions .
  • Trifluorobenzamide: The trifluoromethyl group introduces strong electronegativity, but notes inactivity against fungi, suggesting substituent position (e.g., meta vs. para) is critical .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of both the benzothiazole moiety and the adamantane core, which contributes to its unique physicochemical properties. The synthesis typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is performed in dichloromethane under reflux conditions, followed by purification through column chromatography to yield the desired compound in high purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Benzothiazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, a study evaluating various benzothiazole compounds demonstrated significant inhibition of cancer cell lines such as A431 and A549 at concentrations as low as 1 µM. These compounds were found to interfere with key signaling pathways, specifically inhibiting AKT and ERK pathways, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. Compounds similar to this compound have been reported to significantly decrease levels of inflammatory cytokines like IL-6 and TNF-α in vitro. This dual action makes them promising candidates for treating conditions involving both inflammation and cancer .

Mechanistic Studies

Mechanistic investigations have revealed that these compounds can induce cell cycle arrest and promote apoptosis through various pathways. For example, in treated cancer cells, Western blot analyses indicated that certain derivatives effectively inhibited the expression of proteins involved in cell survival pathways .

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityKey Mechanism
This compoundHighModerateInhibition of AKT/ERK pathways
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineVery HighHighInduction of apoptosis
N-(1,3-benzothiazol-2-yl)-arylamidesVariableLowVaries by substituent

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in preclinical models:

  • Study on Dual Action : A novel benzothiazole derivative was tested against multiple cancer cell lines. Results showed a significant reduction in cell viability and migration capabilities, alongside a marked decrease in pro-inflammatory cytokines .
  • Pathway Inhibition Study : Another research focused on the inhibition of ATR kinase by a series of benzothiazole derivatives. The study revealed that specific modifications could enhance binding affinity and inhibitory effects on cancer cells .

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